5-Methoxytryptamine
Overview
Description
5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It has been shown to occur naturally in the body in low levels .
Synthesis Analysis
5-Methoxytryptamine is synthesized from 3-(2-iodoethyl)-5-methoxyindole by reaction with 1-methyl-benzylamine and subsequent catalytic debenzylation . It is also biosynthesized via the deacetylation of melatonin in the pineal gland .Molecular Structure Analysis
The molecular formula of 5-Methoxytryptamine is C11H14N2O . The molecular weight is 190.2417 . The IUPAC Standard InChI is InChI=1S/C11H14N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 .Chemical Reactions Analysis
5-Methoxytryptamine is a nonselective 5-HT receptor agonist . It has no affinity for the 5-HT3 receptor . Its affinity for the 5-HT1E receptor is very weak in comparison to the other 5-HT1 receptors .Physical And Chemical Properties Analysis
The molecular formula of 5-Methoxytryptamine is C11H14N2O . The molecular weight is 190.2417 . The IUPAC Standard InChI is InChI=1S/C11H14N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 .Scientific Research Applications
Neuropsychological Research
5-MT is known to act as an agonist at the 5-HT1A and 5-HT2A receptors, with a high affinity for the 5-HT1A subtype. This property makes it a valuable compound in neuropsychological research, particularly in studying the mechanisms of action of serotonergic systems. Researchers have utilized 5-MT to investigate its effects on mood, cognition, and perception, as well as its potential role in the treatment of neuropsychiatric disorders .
Psychotherapeutic Potential
Observational studies suggest that 5-MT may have therapeutic applications due to its rapid and sustained reductions in symptoms of depression, anxiety, and stress. Its ability to induce “peak” experiences, which are thought to be core predictors of the therapeutic efficacy of psychedelics, positions 5-MT as a promising candidate for psychotherapeutic use .
Neuroendocrine Function
5-MT has been shown to stimulate neuroendocrine function. This includes the modulation of hormones and neurotransmitters that are crucial for maintaining homeostasis within the body. The compound’s influence on neuroendocrine systems could have implications for treating disorders related to hormonal imbalances .
Immunoregulation and Anti-inflammatory Processes
Research indicates that 5-MT can contribute to immunoregulation and anti-inflammatory processes. These properties are particularly relevant in the context of autoimmune diseases and inflammatory conditions, where 5-MT could potentially be used to regulate immune responses and reduce inflammation .
Spiritual and Ritual Use
Historically, plants containing 5-MT have been used for spiritual and ritual purposes. The compound’s ability to induce profound alterations in consciousness, including mystical experiences, has made it a subject of interest for anthropological and psychological studies into the role of psychedelics in cultural and religious practices .
Clinical Development for Mental Health
There is a growing interest in the development of 5-MT formulations for medical indications, most notably depression. The compound’s short duration of action and the relative lack of visual effects compared to other psychedelics make it an attractive option for clinical settings. Further exploration in clinical trials is warranted to assess its safety and efficacy in treating mental health conditions .
Mechanism of Action
Target of Action
5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT 1, 5-HT 2, 5-HT 4, 5-HT 6, and 5-HT 7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
5-MT interacts with its targets, the 5-HT receptors, by binding to them and activating them . This activation can lead to various cellular responses, depending on the specific receptor subtype and the cell type in which it is expressed . For instance, activation of 5-HT receptors can lead to the inhibition of cyclic adenosine monophosphate (cAMP) production, stimulation of phospholipase C, and modulation of potassium and calcium channels .
Biochemical Pathways
5-MT is biosynthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It has been shown to control macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation . Furthermore, it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation .
Pharmacokinetics
It is known that 5-mt occurs naturally in the body in low levels and is biosynthesized via the deacetylation of melatonin in the pineal gland .
Result of Action
The activation of 5-HT receptors by 5-MT can lead to various physiological effects. For instance, it has been shown to protect endothelial barrier function and promote endothelial repair . It also controls macrophage transmigration and activation, thereby playing a role in immune response . Furthermore, it has been found to block vascular smooth muscle cell migration and proliferation, suggesting a potential role in preventing vascular diseases .
Action Environment
The action of 5-MT can be influenced by various environmental factors. For instance, lipopolysaccharide (LPS) and pro-inflammatory cytokines can suppress endothelial 5-MTP production by inhibiting TPH-1 expression . This suggests that inflammatory conditions could potentially affect the action and efficacy of 5-MT.
Safety and Hazards
5-Methoxytryptamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJPPKMYBDEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Record name | 5-methoxytryptamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/5-methoxytryptamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209638 | |
Record name | 5-Methoxy-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Methoxytryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Methoxytryptamine | |
CAS RN |
608-07-1 | |
Record name | 5-Methoxytryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHOXYTRYPTAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-methoxyindol-3-yl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHOXYTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VMW6141KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methoxytryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121.5 °C | |
Record name | 5-Methoxytryptamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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